molecular formula C6H9NO B3056046 2-Azetidinone, 4-(2-propenyl)- CAS No. 68485-52-9

2-Azetidinone, 4-(2-propenyl)-

Cat. No. B3056046
CAS RN: 68485-52-9
M. Wt: 111.14 g/mol
InChI Key: RNKLLZTVWHLOJG-UHFFFAOYSA-N
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Description

2-Azetidinone, 4-(2-propenyl)- is a heterocyclic organic compound that has attracted significant interest in the scientific community due to its diverse properties and potential applications in various fields. It is an important four-membered heterocycle used in organic synthesis and medicinal chemistry .


Molecular Structure Analysis

The molecular weight of 2-Azetidinone, 4-(2-propenyl)- is 111.14 g/mol. The IUPAC Standard InChI is InChI=1S/C3H5NO/c5-3-1-2-4-3/h1-2H2, (H,4,5) .


Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Scientific Research Applications

Cholesterol Absorption Inhibition

2-Azetidinone derivatives, including 4-(2-propenyl)-2-azetidinone, have been synthesized and evaluated for their biological activity as cholesterol absorption inhibitors. Studies have shown that certain derivatives are effective in inhibiting cholesterol absorption, making them potentially useful for treating hypercholesterolemia (Rosenblum, Huynh, Afonso, & Davis, 2000).

Synthesis of Bicyclic Beta-Lactam Carboxylic Esters

Research has focused on converting 4-alkenyl-2-azetidinone systems, such as 4-(2-propenyl)-2-azetidinone, into beta-lactam dienes for use in organic synthesis. This involves sequential N-alkylation, rearrangement, and ring-closing metathesis, leading to the creation of novel bicyclic beta-lactams (Barrett et al., 2000).

Discovery of Potent Cholesterol Inhibitors

4-(2-propenyl)-2-azetidinone and its derivatives have been studied for their efficacy as cholesterol-lowering agents. Researchers have designed molecules exploiting activity-enhancing oxidation and blocking detrimental metabolic oxidation, contributing to the discovery of potent cholesterol absorption inhibitors (Rosenblum et al., 1998).

Dieckmann-Type Cyclization

In another study, researchers synthesized 6-(1-hydroxyethyl)-1,1-dimethyl-1-carba-2-penem derivatives via a Dieckmann-type cyclization involving 4-(1,1-dimethyl-2-propenyl)-3-hydroxyethyl-2-azetidinones. This research contributes to the field of medicinal chemistry and drug synthesis (Shibuya, Kuretani, & Kubota, 1982).

Synthesis of N-Unsubstituted β-Lactams

2-Aza-1,3-dienes, derived from aldehydes and allylamine, have been utilized to synthesize N-(1-propenyl)-β-lactams, with oxidative cleavage producing N-unsubstituted β-lactams. This synthesis approach, involving 4-(2-propenyl)-2-azetidinone, contributes to the field of organic chemistry and pharmaceuticals (Georg et al., 1988).

Synthesis of Penicillin-Cephalosporin Conversions

4-(Phenylsulfonylthio)-2-azetidinones, derived from reactions involving 4-(2-benzothiazolyldithio)-2-azetidinones, have been prepared for use in penicillin–cephalosporin conversions, a critical process in antibiotic development (Tanaka et al., 1991).

Anti-Tubercular Agents

Novel azetidinone derivatives have been designed and synthesized for anti-tubercular activity. These compounds, including variations of 4-(2-propenyl)-2-azetidinone, are evaluated for their effectiveness against Mycobacterium tuberculosis, contributing to the development of new treatments for tuberculosis (Thomas, George, & Harindran., 2014).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage. It may cause respiratory irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Future Directions

Recently, remarkable advances in the chemistry and reactivity of azetidines have been reported . The review provides an overview of the synthesis, reactivity, and application of azetidines that have been published in the last years with a focus on the most recent advances, trends, and future directions .

properties

IUPAC Name

4-prop-2-enylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-2-3-5-4-6(8)7-5/h2,5H,1,3-4H2,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNKLLZTVWHLOJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1CC(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50988142
Record name 4-(Prop-2-en-1-yl)-3,4-dihydroazet-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50988142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68485-52-9
Record name 2-Azetidinone, 4-(2-propenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068485529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Prop-2-en-1-yl)-3,4-dihydroazet-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50988142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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